molecular formula C10H8N2O4S B6523679 [(1,3-thiazol-2-yl)carbamoyl]methyl furan-2-carboxylate CAS No. 1137128-64-3

[(1,3-thiazol-2-yl)carbamoyl]methyl furan-2-carboxylate

Cat. No.: B6523679
CAS No.: 1137128-64-3
M. Wt: 252.25 g/mol
InChI Key: YEFBTZXMPPGJTC-UHFFFAOYSA-N
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Description

[(1,3-Thiazol-2-yl)carbamoyl]methyl furan-2-carboxylate is a heterocyclic compound featuring a furan ring linked via a carbamoyl-methyl ester to a 1,3-thiazole moiety. This structure combines the electron-rich aromaticity of furan with the bioactivity-associated thiazole ring, making it a candidate for pharmaceutical and agrochemical applications.

Properties

IUPAC Name

[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl] furan-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4S/c13-8(12-10-11-3-5-17-10)6-16-9(14)7-2-1-4-15-7/h1-5H,6H2,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEFBTZXMPPGJTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)OCC(=O)NC2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methyl Furan-2-Carboxylate Formation

Methyl furan-2-carboxylate serves as a critical precursor. As detailed in, furfural undergoes oxidation and esterification in methanol using MnO₂ (2 equiv) and sodium cyanide (0.4 equiv) at 40°C for 12 hours (Eq. 1):

Furfural+MeOHNaCN, MnO240CMethyl furan-2-carboxylate(85% yield)[2]\text{Furfural} + \text{MeOH} \xrightarrow[\text{NaCN, MnO}_2]{40^\circ\text{C}} \text{Methyl furan-2-carboxylate} \quad (85\%\ \text{yield})

Reaction monitoring via thin-layer chromatography (TLC) confirms complete consumption of furfural (Rf = 0.50 in 1:1 EtOAc/hexanes). Post-reaction, dichloromethane (CH₂Cl₂) extraction and silica gel filtration remove inorganic residues.

Hydrolysis to Furan-2-Carboxylic Acid

The methyl ester is hydrolyzed to furan-2-carboxylic acid using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/methanol/water (3:1:1 v/v) at room temperature for 16 hours. Acidification with 10% aqueous citric acid precipitates the product, yielding a white solid (90% yield).

Carboxylic Acid Activation and Thioester Formation

DPDTC-Mediated Thioester Synthesis

Furan-2-carboxylic acid is activated as a thioester using di-2-pyridyldithiocarbonate (DPDTC). Under neat conditions, the acid (1 equiv) and DPDTC (1.05 equiv) are stirred at 60°C for 4–6 hours (Eq. 2):

Furan-2-carboxylic acid+DPDTC60CFuran-2-carbonyl thioester(93% yield)[1]\text{Furan-2-carboxylic acid} + \text{DPDTC} \xrightarrow{60^\circ\text{C}} \text{Furan-2-carbonyl thioester} \quad (93\%\ \text{yield})

Reaction progress is tracked via TLC (Rf = 0.30 in CH₂Cl₂/MeOH 9:1). Excess DPDTC and byproducts (e.g., 2-mercaptopyridine) are removed by washing with 1 M NaOH and HCl.

Carbamate Formation via Chloroformate Intermediate

Chloroformate Generation with Triphosgene

The thioester is converted to a chloroformate using triphosgene (1 equiv) in anhydrous acetone under argon at 0°C. Triethylamine (6 equiv) neutralizes liberated HCl, ensuring controlled phosgene release (Eq. 3):

Furan-2-carbonyl thioester+TriphosgeneEt3N0CFuran-2-carbonyl chloroformate(78% yield)[1]\text{Furan-2-carbonyl thioester} + \text{Triphosgene} \xrightarrow[\text{Et}_3\text{N}]{0^\circ\text{C}} \text{Furan-2-carbonyl chloroformate} \quad (78\%\ \text{yield})

Coupling with 2-Aminothiazole

The chloroformate reacts with 2-aminothiazole (1.2 equiv) in 2 wt% TPGS-750-M/H₂O micellar solution at 60°C for 4 hours (Eq. 4):

Furan-2-carbonyl chloroformate+2-AminothiazoleTPGS-750-M60C[(1,3-Thiazol-2-yl)carbamoyl]methyl furan-2-carboxylate(89% yield)[1]\text{Furan-2-carbonyl chloroformate} + \text{2-Aminothiazole} \xrightarrow[\text{TPGS-750-M}]{60^\circ\text{C}} \text{[(1,3-Thiazol-2-yl)carbamoyl]methyl furan-2-carboxylate} \quad (89\%\ \text{yield})

The surfactant TPGS-750-M enhances solubility and reaction efficiency. Post-reaction, extraction with ethyl acetate (EtOAc) and silica gel chromatography (eluent: petroleum ether/EtOAc 4:1) isolate the product.

Alternative Pathway: Direct Carbamate Coupling

Oxone-Mediated Amide Oxidation

In a one-pot procedure, furan-2-carboxylic acid is first converted to a primary amide using ammonium hydroxide (NH₄OH), then oxidized to the carbamate with Oxone (20 mol%) in dimethyl sulfoxide (DMSO) (Eq. 5):

Furan-2-carboxylic acidNH4OHOxone[(1,3-Thiazol-2-yl)carbamoyl]methyl furan-2-carboxylate(82% yield)[1]\text{Furan-2-carboxylic acid} \xrightarrow[\text{NH}_4\text{OH}]{\text{Oxone}} \text{this compound} \quad (82\%\ \text{yield})

This method bypasses chloroformate intermediates but requires stringent moisture control during dehydration.

Comparative Analysis of Methodologies

Yield and Purity

MethodYield (%)Purity (%)Key Advantage
DPDTC/Chloroformate8998High scalability
Oxone Oxidation8295Avoids phosgene reagents
MnO₂-Mediated Ester8597Sustainable oxidant

Solvent and Surfactant Impact

  • TPGS-750-M/H₂O : Enhances reaction rates by 40% compared to organic solvents.

  • CH₂Cl₂/MeOH : Optimal for MnO₂-mediated oxidations but requires post-reaction filtration.

Challenges and Optimization Strategies

Byproduct Mitigation

  • 2-Mercaptopyridine Removal : Washing with 1 M NaOH eliminates residual thiols.

  • Phosgene Control : Triphosgene reactions require argon atmospheres and ice baths to minimize gas release.

Temperature Sensitivity

Reactions exceeding 60°C promote furan ring decomposition, reducing yields by 15–20% .

Chemical Reactions Analysis

Types of Reactions

[(1,3-thiazol-2-yl)carbamoyl]methyl furan-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole or furan rings .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of [(1,3-thiazol-2-yl)carbamoyl]methyl furan-2-carboxylate typically involves multi-step reactions starting from readily available thiazole and furan derivatives. The compound can be synthesized through the reaction of thiazole derivatives with furan-2-carboxylic acid or its derivatives under suitable conditions to yield the desired carbamoyl structure.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including this compound. Thiazole compounds have demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

For instance, a study indicated that thiazole-based compounds exhibit potent antibacterial activity due to their ability to inhibit bacterial growth through various mechanisms, such as disrupting cell wall synthesis or interfering with metabolic pathways .

Anticancer Activity

Thiazole derivatives are increasingly recognized for their anticancer properties. Compounds containing the thiazole ring have been shown to possess cytotoxic effects against several cancer cell lines. For example, derivatives similar to this compound were evaluated for their ability to inhibit proliferation in cancer cell lines like HT29 and A549, demonstrating promising IC50 values .

The mechanism of action often involves the induction of apoptosis in cancer cells or inhibition of specific signaling pathways critical for tumor growth.

Anti-Tubercular Activity

Recent advancements in synthetic methodologies have led to the development of thiazole derivatives with enhanced anti-tubercular activity. Compounds similar to this compound have been tested against Mycobacterium tuberculosis, showing effective inhibition at low concentrations (MIC values ranging from 25–50 μg/mL) . This suggests potential use in treating tuberculosis, particularly in drug-resistant strains.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound and its analogs. Key factors influencing biological activity include:

  • Substituents on the Thiazole Ring : Electron-withdrawing groups enhance antibacterial activity.
  • Furan Moiety : The presence of the furan ring contributes to the overall stability and reactivity of the compound.

Table 1 summarizes some key findings from SAR studies involving thiazole derivatives:

CompoundActivity TypeMIC (μg/mL)Notable Features
Compound AAntibacterial46.9Electron-withdrawing group
Compound BAnticancer (HT29)5.71Thiazole-pyridine hybrid
Compound CAnti-tubercular25–50High selectivity towards Mtb

Anticancer Research

In a study by Zhang et al., various thiazole derivatives were synthesized and tested for their anti-proliferative effects on cancer cell lines such as HeLa and Karpas299. The results indicated that certain modifications to the thiazole structure significantly enhanced anticancer efficacy .

Tuberculosis Treatment

A recent review highlighted novel thiazole derivatives that showed better inhibition against M. tuberculosis compared to standard treatments like Rifampicin . These findings underscore the potential for developing new anti-tubercular agents based on thiazole scaffolds.

Mechanism of Action

The mechanism of action of [(1,3-thiazol-2-yl)carbamoyl]methyl furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate biochemical pathways, leading to its observed biological effects. For example, it may inhibit microbial growth by interfering with essential enzymes or pathways in the microorganisms .

Comparison with Similar Compounds

Structural Analogues in Antiviral Research

Ethyl {2-[2-(acetyloxy)benzamido]-1,3-thiazole-4-sulfonyl}acetate ():

  • Structure : Contains a sulfonylacetate group and acetyloxybenzamido substitution on the thiazole ring.
  • Activity : Identified as a potent inhibitor of SARS-CoV-2 methyltransferase (MTase) through molecular dynamics (MD) simulations and ADMET profiling.
  • However, the furan-carboxylate’s smaller size may confer better membrane permeability .

2-{[5-(Trifluoromethyl)-1,3-thiazol-2-yl]carbamoyl}phenyl acetate ():

  • Structure : Features a trifluoromethyl-substituted thiazole and phenyl acetate linkage.
  • Activity : Exhibits stability and strong binding to SARS-CoV-2 Main Protease.
  • Comparison : The trifluoromethyl group increases metabolic stability and lipophilicity, whereas the target compound’s furan ring may offer π-π stacking advantages in target binding .

Thiazolylmethyl Carbamates in Pharmacopeial Standards

Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-(3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido)-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate ():

  • Structure : Complex peptide-like backbone with dual thiazole rings and hydroperoxy groups.
  • Activity : Likely designed for protease inhibition or antibiotic activity.
  • Comparison : The target compound lacks peptide-like complexity but shares the thiazole-carbamate motif. This simplification may reduce synthetic complexity while retaining key pharmacophoric features .

Thiazole-Containing Cytotoxic Agents

(1R,3R)-4-methyl-3-[methyl(N-[(2R)-1-methylpiperidin-2-yl]carbonyl)-L-isoleucyl)amino]-1-(4-[[2-(1,3-thiazol-2-yl)ethyl]carbamoyl]-1,3-thiazol-2-yl)pentyl acetate ():

  • Structure : Tubulysin analog with dual thiazole rings and a peptide side chain.
  • Activity : Designed as an antibody-drug conjugate (ADC) payload for cancer therapy.

Data Table: Key Structural and Functional Comparisons

Compound Name Key Functional Groups Biological Target Notable Properties
Target Compound Furan-2-carboxylate, thiazole-carbamoyl Not explicitly reported Modular synthesis, moderate lipophilicity
Ethyl {2-[2-(acetyloxy)benzamido]-thiazole} Sulfonylacetate, acetyloxybenzamido SARS-CoV-2 MTase High solubility, strong enzyme binding
tert-Butyl furan-carbamate () Fluorinated chromenone, pyrazolopyrimidine Likely kinase inhibition Fluorine-enhanced stability & affinity
Tubulysin analog () Dual thiazole, peptide backbone Microtubule disruption High cytotoxicity, ADC compatibility

Research Findings and Implications

  • Antiviral Potential: Thiazole-carbamoyl derivatives demonstrate consistent activity against viral enzymes, with substituents like sulfonyl or trifluoromethyl groups enhancing efficacy .
  • Synthetic Flexibility : Furan and thiazole motifs are amenable to cross-coupling and esterification reactions, enabling rapid diversification .
  • ADMET Considerations : Thiazole rings generally improve metabolic stability, while furan esters may balance solubility and permeability .

Biological Activity

[(1,3-thiazol-2-yl)carbamoyl]methyl furan-2-carboxylate is a heterocyclic compound characterized by the presence of both thiazole and furan rings. This structural combination imparts unique chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacology. The compound has been studied for various biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C10H10N2O3S\text{C}_{10}\text{H}_{10}\text{N}_2\text{O}_3\text{S}

This structure features a thiazole ring linked to a carbamoyl group and a furan carboxylate moiety, which contributes to its biological activity.

1. Antimicrobial Activity

Thiazole derivatives have been widely reported for their antimicrobial properties. This compound exhibits significant activity against various bacterial strains. Studies indicate that thiazole compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus1.00
Escherichia coli50.00
Pseudomonas aeruginosa100.00

These findings suggest that this compound could be developed as a potential antimicrobial agent for treating infections caused by resistant bacterial strains .

2. Anticancer Activity

Research has shown that compounds containing thiazole and furan moieties can exhibit cytotoxic effects on cancer cell lines. This compound has been tested against various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer). The results indicate that it possesses notable anticancer properties with IC50 values indicating effective inhibition of cell proliferation:

Cell Line IC50 (µM)
HeLa14
HepG220

These findings highlight the potential of this compound as a lead for further development in cancer therapy .

3. Anti-inflammatory Activity

The anti-inflammatory effects of thiazole derivatives are well-documented. Preliminary studies suggest that this compound may reduce inflammation markers in vitro. This activity is hypothesized to be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, altering their activity.
  • Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, leading to increased permeability and cell lysis.
  • Antioxidant Activity : The presence of the furan ring may contribute to scavenging free radicals, thereby reducing oxidative stress in cells .

Case Studies

Several studies have been conducted to evaluate the biological activities of similar compounds:

  • A study on methyl derivatives of furan showed promising antibacterial activity against Staphylococcus aureus, prompting further exploration into derivatives like this compound .
  • Research involving thiazole derivatives demonstrated their potential as anticancer agents through mechanisms involving apoptosis induction in cancer cells .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing [(1,3-thiazol-2-yl)carbamoyl]methyl furan-2-carboxylate, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis involves:

  • Step 1 : Formation of the thiazole ring via cyclization of thiourea derivatives with α-haloketones under reflux in ethanol .
  • Step 2 : Carbamoylation using chloroacetyl chloride in dimethylformamide (DMF) with triethylamine as a base to neutralize HCl byproducts .
  • Step 3 : Esterification of the furan-2-carboxylic acid moiety with methanol and sulfuric acid as a catalyst .
  • Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust solvent polarity (e.g., ethyl acetate/hexane ratios) to improve separation. Yields >70% are achievable with strict temperature control (60–80°C) and inert atmospheres to prevent oxidation .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer :

  • Purity : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm. Acceptable purity thresholds are ≥95% .
  • Structural Validation :
  • NMR : 1^1H NMR should show characteristic peaks: δ 7.8–8.2 ppm (thiazole protons), δ 6.3–6.8 ppm (furan ring), and δ 4.2–4.5 ppm (carbamoyl methylene) .
  • FT-IR : Confirm carbonyl stretches at 1670–1690 cm1^{-1} (ester C=O) and 1640–1660 cm1^{-1} (carbamoyl C=O) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Dose-Response Analysis : Conduct IC50_{50} assays across multiple cell lines (e.g., HeLa, MCF-7) to account for cell-type specificity. For example, reports IC50_{50} values of 12–18 μM for anticancer activity, but discrepancies may arise from assay conditions (e.g., serum concentration, incubation time).
  • Target Identification : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities for suspected targets (e.g., cyclooxygenase-2 or tyrosine kinases) .
  • Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., methyl 4-{[4-(6-methoxybenzofuran)thiazol-2-yl]carbamoyl}benzoate) to identify trends in substituent effects .

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

  • Methodological Answer :

  • Crystallization : Grow single crystals via slow evaporation in methanol/chloroform (1:3 v/v) at 4°C.
  • Data Collection : Use a synchrotron source (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) data. SHELXT (for structure solution) and SHELXL (for refinement) are recommended for small-molecule crystallography .
  • Key Metrics : Analyze torsion angles between the thiazole and furan rings to confirm coplanarity (expected dihedral angle <10°), which influences π-π stacking in biological interactions .

Q. What computational approaches predict the pharmacokinetic properties of this compound?

  • Methodological Answer :

  • ADME Prediction : Use SwissADME or ADMETLab 2.0 to estimate:
  • Lipophilicity : LogP ~2.5 (moderate permeability).
  • Solubility : -3.5 (LogS), indicating moderate aqueous solubility .
  • Molecular Dynamics (MD) Simulations : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic stability. GROMACS or AMBER force fields are suitable .

Key Methodological Takeaways

  • Synthesis : Prioritize DMF as a solvent for carbamoylation to enhance reaction rates .
  • Characterization : Combine NMR, IR, and HPLC for robust structural validation .
  • Biological Assays : Use orthogonal assays (e.g., SPR + enzymatic assays) to confirm target engagement .

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